6-Hydroxy-5-fluorocytosine

Beschreibung

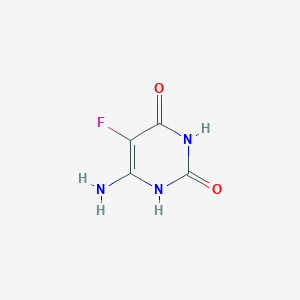

Structure

3D Structure

Eigenschaften

Molekularformel |

C4H4FN3O2 |

|---|---|

Molekulargewicht |

145.09 g/mol |

IUPAC-Name |

6-amino-5-fluoro-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) |

InChI-Schlüssel |

WTSJNKDJPYBJFH-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(NC(=O)NC1=O)N)F |

Herkunft des Produkts |

United States |

A Comprehensive Technical Guide to Characterizing the Protein Binding Affinity and Kinetics of 6-hydroxy-5-fluorocytosine

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for characterizing the protein binding affinity and kinetics of the novel compound 6-hydroxy-5-fluorocytosine. This document offers full editorial control to best elucidate the scientific journey of characterizing a novel small molecule, moving beyond rigid templates to a narrative of scientific integrity and logic. We will delve into the causality behind experimental choices, ensuring each described protocol is a self-validating system.

Introduction: The Significance of 6-hydroxy-5-fluorocytosine

Fluorinated nucleobases are a cornerstone of modern pharmacology, with compounds like 5-fluorouracil being a mainstay in cancer chemotherapy.[1] The introduction of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and binding affinity to protein targets.[2][3] 6-hydroxy-5-fluorocytosine is a derivative of the antifungal agent 5-fluorocytosine, which exerts its effect after being converted to 5-fluorouracil.[4][5][6][7][8][9] The addition of a hydroxyl group at the 6-position introduces a new potential hydrogen bonding donor/acceptor, which could drastically alter its protein binding profile and pharmacological activity.

Understanding the binding affinity (how tightly a molecule binds to its target) and kinetics (the rates of association and dissociation) of 6-hydroxy-5-fluorocytosine is paramount for elucidating its mechanism of action, identifying potential protein targets, and guiding drug development efforts. This guide will provide the theoretical underpinnings and practical, step-by-step protocols for a multi-faceted approach to comprehensively characterize these critical parameters.

Part 1: Initial Assessment and Target Identification

Prior to in-depth biophysical characterization, a foundational understanding of 6-hydroxy-5-fluorocytosine's potential protein targets is crucial.

Computational Approaches: In Silico Target Prediction

Computational methods can provide initial hypotheses about which proteins 6-hydroxy-5-fluorocytosine might interact with, saving significant time and resources in wet lab screening.[10][11]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target. By screening 6-hydroxy-5-fluorocytosine against a library of protein structures, potential binders can be identified based on scoring functions that estimate binding affinity.

-

Pharmacophore Modeling: This approach uses the 3D arrangement of chemical features of known active molecules to search for other compounds, like 6-hydroxy-5-fluorocytosine, that could bind to the same target.

-

Binding Affinity Prediction: More advanced computational methods, such as free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA), can provide more quantitative predictions of binding affinity.[10]

It is important to note that these computational predictions are theoretical and require experimental validation.

Part 2: Biophysical Techniques for Characterizing Binding Affinity and Kinetics

A variety of biophysical techniques can be employed to study protein-ligand interactions, each with its own strengths and weaknesses.[12][13][14][15][16] The choice of technique will depend on factors such as the properties of the protein and ligand, the required throughput, and the specific information desired.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

SPR is a powerful, label-free technique for measuring the kinetics of molecular interactions in real-time.[17][18] It is particularly well-suited for studying the binding of small molecules like 6-hydroxy-5-fluorocytosine to immobilized protein targets.[19][20][21]

SPR detects changes in the refractive index at the surface of a sensor chip. In a typical experiment, the protein of interest is immobilized on the sensor chip surface. When a solution containing 6-hydroxy-5-fluorocytosine is flowed over the surface, binding to the immobilized protein causes an increase in the refractive index, which is detected as a change in the SPR signal. By monitoring this signal over time, the association (k_on) and dissociation (k_off) rate constants can be determined. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from the ratio of these rate constants (K_D = k_off / k_on).

Caption: Streamlined workflow for SPR analysis.

-

Protein Immobilization:

-

Choose an appropriate sensor chip and immobilization chemistry (e.g., amine coupling, His-tag capture). The goal is to create a stable and active protein surface.

-

Activate the sensor surface according to the manufacturer's instructions.

-

Inject the purified protein solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active groups on the surface.

-

-

Binding Analysis:

-

Prepare a series of dilutions of 6-hydroxy-5-fluorocytosine in a suitable running buffer. It is critical that the buffer used for the ligand dilutions is identical to the running buffer to minimize bulk refractive index effects.

-

Inject the ligand solutions over the immobilized protein surface, starting with the lowest concentration. Each injection cycle should consist of an association phase (ligand flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

-

Include buffer-only injections (blanks) to subtract any non-specific binding or instrument drift.

-

-

Surface Regeneration:

-

After each ligand injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

-

-

Data Analysis:

-

The resulting sensorgrams (plots of SPR signal versus time) are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to extract the kinetic rate constants (k_on and k_off) and the equilibrium dissociation constant (K_D).

-

Isothermal Titration Calorimetry (ITC): A Thermodynamic Approach

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[22][23][24][25][26] It is a label-free, in-solution technique that requires no modification of the binding partners.

In an ITC experiment, a solution of the ligand (6-hydroxy-5-fluorocytosine) is titrated into a solution of the protein. The heat released or absorbed upon binding is measured by a sensitive microcalorimeter. The resulting data is a series of heat pulses, the magnitude of which decreases as the protein becomes saturated with the ligand.

Caption: Comprehensive workflow for ITC analysis.

-

Sample Preparation:

-

Purify the protein to a high degree of homogeneity.

-

Prepare a concentrated stock solution of 6-hydroxy-5-fluorocytosine.

-

Crucially, the protein and ligand solutions must be in identical buffer conditions. This is typically achieved by dialyzing the protein against the final buffer and using the dialysis buffer to prepare the ligand solution. Mismatched buffers can lead to large heats of dilution that can obscure the binding signal.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution.

-

Allow the system to reach equilibrium after each injection before proceeding to the next.

-

-

Data Analysis:

-

The raw data is a series of heat pulses corresponding to each injection.

-

The area under each peak is integrated to determine the heat change for that injection.

-

A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein generates a binding isotherm.

-

This isotherm is then fitted to a binding model to determine the binding affinity (K_D), the stoichiometry of binding (n), the enthalpy of binding (ΔH), and the entropy of binding (ΔS).

-

Fluorescence-Based Assays: A Versatile and Sensitive Method

Fluorescence-based assays are a diverse group of techniques that can be used to study protein-ligand interactions with high sensitivity.[27][28][29][30]

FP is a powerful technique for measuring the binding of a small fluorescently labeled ligand to a larger protein.[27][29][30]

-

Principle: When a small fluorescent molecule is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the fluorescent molecule binds to a much larger protein, its tumbling is slowed, and the emitted light remains more polarized. This change in polarization can be used to monitor the binding event.

-

Application to 6-hydroxy-5-fluorocytosine: A fluorescent derivative of 6-hydroxy-5-fluorocytosine would need to be synthesized. Alternatively, a competition assay can be designed where a known fluorescent ligand for the target protein is displaced by unlabeled 6-hydroxy-5-fluorocytosine.

Caption: Step-by-step workflow for Fluorescence Polarization.

-

Assay Development:

-

Synthesize and purify a fluorescently labeled version of 6-hydroxy-5-fluorocytosine or identify a suitable fluorescent probe for a competition assay.

-

Determine the optimal concentrations of the fluorescent ligand and protein to use in the assay to achieve a good signal window.

-

-

Binding Assay:

-

In a microplate, add a fixed concentration of the fluorescent ligand to a series of wells containing increasing concentrations of the target protein.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the protein concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the K_D.

-

Part 3: Data Interpretation and Validation

It is highly recommended to use at least two different biophysical techniques to characterize the binding of 6-hydroxy-5-fluorocytosine to its target protein.[13] This provides an orthogonal validation of the results and increases confidence in the determined binding parameters.

Data Summary Table

| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Fluorescence Polarization (FP) |

| Measures | k_on, k_off, K_D | K_D, ΔH, ΔS, n | K_D |

| Labeling Required? | No | No | Yes (or competition) |

| Immobilization? | Yes | No | No |

| Throughput | Medium to High | Low to Medium | High |

| Sample Consumption | Low | High | Low |

Conclusion

The comprehensive characterization of the protein binding affinity and kinetics of 6-hydroxy-5-fluorocytosine is a critical step in its development as a potential therapeutic agent. By employing a combination of computational and biophysical techniques, researchers can gain a deep understanding of how this novel compound interacts with its biological targets. The detailed protocols and workflows provided in this guide offer a robust framework for undertaking such a study, ensuring scientific rigor and generating high-quality, reliable data. This multi-faceted approach will not only elucidate the mechanism of action of 6-hydroxy-5-fluorocytosine but also provide invaluable information for its future optimization and clinical translation.

References

- Modern Biophysical Approaches to Study Protein–Ligand Interactions.

- Analysis of protein-ligand interactions by fluorescence polariz

- Computational prediction of native protein ligand-binding and enzyme active site sequences.

- Prediction of Protein–Ligand Binding Affinities Using

- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur

- Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH.

- Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges - Taylor & Francis.

- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lys

- Computationally predicting binding affinity in protein–ligand complexes: free energy-based simulations and machine learning-based scoring functions - Oxford Academic.

- Protein-ligand binding measurements using fluorescence polariz

- Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions.

- Modern Biophysical Approaches to Study Protein–Ligand Interactions - OA Monitor Ireland.

- Analysis of protein-ligand interactions by fluorescence polariz

- Modern Biophysical Approaches to Study Protein–Ligand Interactions - ResearchG

- Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning - RSC Publishing.

- Isothermal titration calorimetry for studying protein-ligand interactions - PubMed.

- Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed.

- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed.

- Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry - ACS Public

- How Strong is Your Binding?

- Large and Small Molecule Screening by SPR | Bio-Rad.

- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis - Malvern Panalytical.

- Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.

- Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance - MDPI.

- Small Molecule Detection by Surface Plasmon Resonance (SPR) - Biosensing Instrument.

- Nucleosides with Fluorinated Nucleobases for Antiviral and Anticancer Therapies.

- Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the p K a Rule.

- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.

- Mechanistic Basis of pH-Dependent 5-Flucytosine Resistance in Aspergillus fumig

- Prodrug-5-Fluorocytosine Synthesis Service - Cre

- Molecular Mechanisms of 5-Fluorocytosine Resistance in Yeasts and Filamentous Fungi.

- Chemical Aspects of Human and Environmental Overload with Fluorine - ACS Public

- US4703121A - Process for the preparation of 5-fluorocytosine - Google P

- Flucytosine and its clinical usage - PMC.

- Binding Pattern and Structural Interactome of the Anticancer Drug 5-Fluorouracil: A Critical Review - MDPI.

- CN108033917B - Preparation method of 5-fluorocytosine - Google P

- 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - RSC Publishing.

- Crystal engineering of a 1:1 5-fluorocytosine–4-hydroxybenzaldehyde cocrystal: insights from X-ray crystallography and Hirshfeld analysis - PMC.

- Membrane Proteomics Analysis of the Candida glabrata Response to 5-Flucytosine: Unveiling the Role and Regulation of the Drug Efflux Transporters CgFlr1 and CgFlr2 - Frontiers.

- Molecular Mechanisms of Primary Resistance to Flucytosine in Candida albicans.

- Binding D

- Fluorinated chemicals need stricter control - PMC - NIH.

- Small-molecule binding and sensing with a designed protein family - bioRxiv.

- Trimorphic forms of 5-fluorocytosine–gentisic acid with enhanced hydr

- 5-Fluorocytosine combined with Fcy-hEGF fusion protein targets EGFR-expressing cancer cells - PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mechanistic Basis of pH-Dependent 5-Flucytosine Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrug-5-Fluorocytosine Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Membrane Proteomics Analysis of the Candida glabrata Response to 5-Flucytosine: Unveiling the Role and Regulation of the Drug Efflux Transporters CgFlr1 and CgFlr2 [frontiersin.org]

- 9. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. worldscientific.com [worldscientific.com]

- 13. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad.com [bio-rad.com]

- 18. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. mdpi.com [mdpi.com]

- 21. biosensingusa.com [biosensingusa.com]

- 22. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 23. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bitesizebio.com [bitesizebio.com]

- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 27. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bmglabtech.com [bmglabtech.com]

- 30. Analysis of protein-ligand interactions by fluorescence polarization | Springer Nature Experiments [experiments.springernature.com]

Application Note & Protocol: Spectrophotometric Determination of 6-Hydroxy-5-Fluorocytosine Concentration

Introduction and Scientific Principle

6-Hydroxy-5-fluorocytosine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Accurate quantification of this compound in various aqueous media is crucial for a range of applications, from reaction monitoring in synthetic chemistry to understanding its stability and behavior in biological systems. This document provides a comprehensive guide to the determination of 6-hydroxy-5-fluorocytosine concentration using UV-Vis spectrophotometry, a widely accessible, rapid, and non-destructive analytical technique.

The scientific foundation of this method is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species. The pyrimidine ring system in 6-hydroxy-5-fluorocytosine contains conjugated double bonds, which act as a chromophore, absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance of a solution containing 6-hydroxy-5-fluorocytosine is directly proportional to its concentration, as described by the equation:

A = εbc

Where:

-

A is the absorbance (a dimensionless quantity)

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in M⁻¹cm⁻¹), a constant specific to the molecule at a given wavelength and in a specific solvent.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (in mol/L or M).

The UV absorption spectrum of pyrimidine derivatives is known to be sensitive to the pH of the solution.[1] Protonation or deprotonation of the amine and hydroxyl groups on the pyrimidine ring can alter the electronic structure of the molecule, leading to shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity.[2][3] Therefore, for reproducible and accurate quantification, it is imperative to perform all measurements in a well-defined and consistent pH environment using a suitable buffer system.

This protocol outlines the essential steps for:

-

Preparing standard solutions of 6-hydroxy-5-fluorocytosine.

-

Experimentally determining the λmax of the compound.

-

Generating a standard calibration curve.

-

Quantifying the concentration of 6-hydroxy-5-fluorocytosine in unknown samples.

Workflow for Spectrophotometric Analysis

Sources

- 1. The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: 6-Hydroxy-5-Fluorocytosine as a Novel Internal Standard for Robust Quantification of Oxidized Nucleosides by LC-MS/MS

Abstract

This application note details the rationale and provides a comprehensive protocol for the use of 6-hydroxy-5-fluorocytosine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Specifically, we highlight its suitability for the accurate quantification of biomarkers of oxidative stress and DNA damage, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), in complex biological matrices. The structural similarities and physicochemical properties of 6-hydroxy-5-fluorocytosine ensure that it effectively mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and other sources of analytical variability.

Introduction: The Imperative for Accurate Biomarker Quantification

The measurement of modified nucleosides in biological fluids and tissues is a critical aspect of research in toxicology, oncology, and drug development. These molecules, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), are important biomarkers of oxidative DNA damage and are implicated in the pathogenesis of numerous diseases.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity and selectivity.

A significant challenge in quantitative LC-MS/MS is the variability introduced during sample preparation and the potential for ion suppression or enhancement in the mass spectrometer, collectively known as matrix effects. To ensure accuracy and precision, an internal standard is indispensable. The ideal internal standard is a compound that is structurally and physicochemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[3][4] Stable isotope-labeled (SIL) analogs of the analyte are often considered the best choice.[3] However, the synthesis of SIL standards for every modified nucleoside can be complex and costly. This necessitates the exploration of suitable non-isotopic internal standards.

6-Hydroxy-5-Fluorocytosine: A Superior Internal Standard for Oxidized Nucleosides

We propose 6-hydroxy-5-fluorocytosine as a novel and effective internal standard for the quantification of polar, modified nucleosides like 8-OHdG.

Rationale for Selection

The choice of 6-hydroxy-5-fluorocytosine is grounded in its unique combination of properties that align with the requirements of an ideal internal standard for oxidized nucleosides:

-

Structural and Polarity Mimicry: 6-hydroxy-5-fluorocytosine shares key structural features with analytes like 8-OHdG, including a modified pyrimidine-like core and a hydroxyl group that imparts similar polarity. This ensures it behaves similarly during extraction and chromatographic separation.

-

Co-elution Potential: Due to its similar polarity, 6-hydroxy-5-fluorocytosine is expected to co-elute or elute in close proximity to polar analytes on reversed-phase or HILIC columns, ensuring it experiences similar matrix effects.

-

Distinct Mass-to-Charge Ratio (m/z): It has a unique m/z that is easily distinguishable from endogenous nucleosides and other potential interferences.

-

Ionization Efficiency: The presence of the fluorine atom can enhance ionization efficiency in electrospray ionization (ESI), leading to a strong and stable signal.[5]

-

Chemical Stability: Fluorinated cytosine analogs are generally stable compounds, ensuring robustness throughout the analytical workflow.[6]

-

Biological Inertness: 6-hydroxy-5-fluorocytosine is not naturally present in biological systems, preventing any background interference.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the use of 6-hydroxy-5-fluorocytosine as an internal standard for the quantification of 8-OHdG in human urine.

Materials and Reagents

-

6-Hydroxy-5-Fluorocytosine (Internal Standard, IS)

-

8-Hydroxy-2'-Deoxyguanosine (Analyte Standard)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Urine Samples (store at -80°C)

-

Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 8-OHdG and dissolve in 1 mL of ultrapure water.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 6-hydroxy-5-fluorocytosine and dissolve in 1 mL of ultrapure water.

-

Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution in ultrapure water. Prepare a working internal standard solution (e.g., 1 µg/mL) by diluting the IS stock solution in ultrapure water.

Sample Preparation (Human Urine)

-

Thaw frozen urine samples on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

To 100 µL of the supernatant, add 10 µL of the internal standard working solution.

-

Add 900 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the diluted urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of 90% methanol in water.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 2% B to 30% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 8-OHdG (Analyte) | 284.1 | 168.1 | 15 |

| 6-hydroxy-5-fluorocytosine (IS) | 146.0 | 102.0 | 20 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The product ion for 8-OHdG corresponds to the loss of the deoxyribose moiety. The predicted product ion for 6-hydroxy-5-fluorocytosine corresponds to the loss of HNCO.

Data Analysis and Quantification

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x is typically used.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of the Workflow

Caption: Experimental workflow for the quantification of oxidized nucleosides.

Expected Performance and Validation

A method utilizing 6-hydroxy-5-fluorocytosine as an internal standard should be validated according to established guidelines. Key validation parameters and expected outcomes are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | < 15% ( < 20% at LLOQ) |

| Matrix Effect | Within acceptable limits (e.g., 85-115%) |

| Recovery | Consistent and reproducible |

Example Calibration Curve Data:

| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1 | 2,480 | 49,500 | 0.050 |

| 5 | 12,600 | 50,500 | 0.250 |

| 10 | 25,200 | 50,100 | 0.503 |

| 50 | 124,500 | 49,800 | 2.500 |

| 100 | 251,000 | 50,200 | 5.000 |

Conclusion

The use of 6-hydroxy-5-fluorocytosine as an internal standard offers a robust and reliable solution for the quantitative analysis of oxidized nucleosides by LC-MS/MS. Its physicochemical properties ensure it effectively compensates for analytical variability, leading to high-quality, reproducible data. This application note provides a comprehensive framework for the implementation of this novel internal standard in research and drug development settings, particularly for studies involving the assessment of oxidative stress and DNA damage.

References

-

NASA Technical Reports Server (NTRS). (2015, March 6). A Simple and Sensitive LC-MS/MS Method for the Determination of Free 8-Hydroxy-2'-Deoxyguanosine in Human Urine. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2020, January 3). Development and Validation of a Fast and Simple LC-ESI MS/MS Method for Quantitative Analysis 8-Hydroxyl-2′-Deoxyguanosine (8-OHdG) in Human Urine. Retrieved from [Link]

-

National Institute of Standards and Technology. (2001, February 1). Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Jaruga, P., & Dizdaroglu, M. (2001). Measurement of 8-hydroxy-2'-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry. Free Radical Biology and Medicine, 31(3), 334-342. Retrieved from [Link]

-

Sunters, A., Grimaldi, K. A., Souhami, R. L., & Hartley, J. A. (1996). The use of alpha-DNA as an internal standard in the detection and quantitation of DNA damage in specific genes using Southern blotting. Nucleic Acids Research, 24(13), 2630–2631. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, September 1). Measurement of oxidatively modified DNA bases and nucleosides by isotope-dilution mass spectrometry. Retrieved from [Link]

-

Sunters, A., Grimaldi, K. A., Souhami, R. L., & Hartley, J. A. (1996). The use of alpha-DNA as an internal standard in the detection and quantitation of DNA damage in specific genes using Southern blotting. PMC. Retrieved from [Link]

-

PubMed. (2023, May 15). Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2'-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women. Retrieved from [Link]

-

ACS Omega. (2024, December 21). Production, Isolation, and Characterization of Stable Isotope-Labeled Standards for Mass Spectrometric Measurements of Oxidatively-Damaged Nucleosides in RNA. Retrieved from [Link]

-

ResearchGate. (2025, October 17). OH Radical‐Induced Oxidation in Nucleosides and Nucleotides Unraveled by Tandem Mass Spectrometry and Infrared Multiple Photon Dissociation Spectroscopy. Retrieved from [Link]

-

ResearchGate. (1996, July 1). (PDF) The Use of -DNA as an Internal Standard in the Detection and Quantitation of DNA Damage in Specific Genes Using Southern Blotting. Retrieved from [Link]

-

PMC. Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. Retrieved from [Link]

-

PMC. Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Retrieved from [Link]

-

ACS Publications. (2023, November 10). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection | Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ACS Publications. Controlled Synthesis of New 5-Fluorocytosine Cocrystals Based on the p K a Rule. Retrieved from [Link]

-

FBI. QUALITY ASSURANCE STANDARDS FOR FORENSIC DNA TESTING LABORATORIES. Retrieved from [Link]

-

Creative Biolabs. Prodrug-5-Fluorocytosine Synthesis Service. Retrieved from [Link]

-

PubChem. Flucytosine | C4H4FN3O | CID 3366. Retrieved from [Link]

-

Analyst (RSC Publishing). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Retrieved from [Link]

-

PubChem. 5-Fluorocytosine-6-3H | C4H4FN3O | CID 71777646. Retrieved from [Link]

-

RSC Publishing. Synthesis of cocrystals/salts of flucytosine: Structure and stability. Retrieved from [Link]

-

PubMed. (2023, December 5). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Retrieved from [Link]

- Google Patents. US4703121A - Process for the preparation of 5-fluorocytosine.

- Google Patents. CN108033917B - Preparation method of 5-fluorocytosine.

-

PMC. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Retrieved from [Link]

-

Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

-

SIELC Technologies. (2026, February 3). Flucytosine (5-fluorocytosine, 5-FC). Retrieved from [Link]

-

Career Henan Chemical Co. (2025, November 11). 5-Fluorocytosine. Retrieved from [Link]

-

ResearchGate. (2021, February 3). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

Sources

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. Measurement of oxidatively modified DNA bases and nucleosides by isotope-dilution mass spectrometry | NIST [nist.gov]

- 3. Measurement of 8-Hydroxy-2'-Deoxyguanosine in DNA by High-Performance Liquid Chromatography-Mass Spectrometry: Comparison with Measurement by Gas Chromatography-Mass Spectrometry | NIST [nist.gov]

- 4. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Aqueous Solubility of 6-hydroxy-5-fluorocytosine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-hydroxy-5-fluorocytosine. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to overcome challenges related to its limited aqueous solubility. As Senior Application Scientists, we understand that navigating the physicochemical properties of a novel compound is a critical step in research and development. This resource is structured to provide a logical, step-by-step approach to systematically improve the solubility of 6-hydroxy-5-fluorocytosine for your experimental needs.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of my 6-hydroxy-5-fluorocytosine in my aqueous buffer. What is the first step I should take?

The initial and most critical step is to assess the pH-solubility profile of the compound. The structure of 6-hydroxy-5-fluorocytosine, containing both a hydroxyl (potentially acidic) and an amino (basic) group, suggests that its solubility will be highly dependent on the pH of the solution.[1][2][3] These ionizable groups mean that the molecule can exist in various charged states, which significantly influences its interaction with water.

We recommend performing a simple pH-solubility screen to identify the pH range where the compound exhibits maximum solubility. This will be your starting point for all subsequent formulation development.

Q2: How do I perform a pH-solubility screen?

A pH-solubility screen is a straightforward experiment to determine the solubility of your compound across a range of pH values. Here is a general protocol:

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of 6-hydroxy-5-fluorocytosine at various pH values.

Materials:

-

6-hydroxy-5-fluorocytosine powder

-

A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 6-hydroxy-5-fluorocytosine to a series of vials, each containing a buffer of a specific pH.

-

Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials.

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial, being cautious not to disturb the pellet.

-

-

Quantification:

-

Dilute the supernatant samples with an appropriate mobile phase or buffer.

-

Analyze the concentration of dissolved 6-hydroxy-5-fluorocytosine using a validated analytical method (e.g., HPLC-UV).

-

-

Data Analysis:

-

Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH value.

-

Q3: My compound's solubility is still insufficient even after pH optimization. What are my next options?

If pH adjustment alone is not sufficient, the next logical step is to explore the use of co-solvents.[4][5][] Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[7][8]

Commonly used co-solvents in pharmaceutical research include:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol 400 (PEG 400)

-

Glycerin

-

Dimethyl sulfoxide (DMSO)[4][]

It's important to start with low percentages of co-solvents and gradually increase the concentration, as high concentrations may not be suitable for all experimental systems, especially in biological assays.

Troubleshooting Guide: Working with 6-hydroxy-5-fluorocytosine

This section addresses specific issues you might encounter during your experiments and provides a logical troubleshooting workflow.

Caption: A logical workflow for troubleshooting low solubility.

Issue: Precipitation occurs when I add my stock solution of 6-hydroxy-5-fluorocytosine in organic solvent to my aqueous buffer.

Cause: This is a common issue when a drug is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous medium where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

Solution:

-

Optimize the Co-solvent Concentration: Instead of using a high concentration of organic solvent for your stock, try preparing it in a mixture of the organic solvent and your aqueous buffer. This can help to mitigate the sharp polarity change upon dilution.

-

Slow Addition and Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively before it has a chance to precipitate.

-

pH Pre-adjustment: Ensure the pH of your final aqueous buffer is at the optimal pH for the solubility of 6-hydroxy-5-fluorocytosine, as determined by your pH-solubility screen.

Issue: I need a higher concentration of the compound than what I can achieve with pH and co-solvents for my in-vitro/in-vivo studies.

Cause: For some applications, simple solutions may not provide the required concentration. In these cases, more advanced formulation strategies are necessary.

Solution: Explore the use of solubilizing excipients.

-

Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[8][9] Non-ionic surfactants like Polysorbates (Tween®) and Polyoxyethylene castor oil derivatives (Kolliphor®) are commonly used.

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment and increasing its solubility.[9][10][11]

Data Presentation: Comparison of Solubilization Strategies

The following table provides a hypothetical comparison of different solubilization methods. The actual values will need to be determined experimentally for 6-hydroxy-5-fluorocytosine.

| Method | Aqueous Buffer (pH 7.4) | Optimized pH Buffer | Optimized pH + 10% Ethanol | Optimized pH + 2% Polysorbate 80 | Optimized pH + 5% HP-β-CD |

| Solubility (µg/mL) | < 10 | 50 - 150 | 200 - 500 | 500 - 1000 | > 1000 |

| Considerations | Baseline solubility | Simple, cost-effective | Potential for cellular toxicity at higher concentrations | May interfere with some biological assays | Can be a very effective method |

Advanced Strategies for Solubility Enhancement

Should the aforementioned techniques still fall short of your concentration requirements, more advanced formulation technologies can be employed. These typically require specialized equipment and expertise.

-

Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a polymeric carrier to create an amorphous, high-energy state that enhances solubility and dissolution rates.[12][13][14]

-

Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[4][10][15] Techniques like micronization and nanosuspension can be utilized.[10][16][17]

-

Co-crystallization: This involves forming a multi-component crystal with a co-former, which can alter the physicochemical properties of the drug, including its solubility.[7][13][15]

Caption: Advanced strategies for significant solubility enhancement.

Final Recommendations

The key to successfully improving the aqueous solubility of 6-hydroxy-5-fluorocytosine lies in a systematic and logical experimental approach. We strongly recommend starting with the simplest and most cost-effective methods, such as pH optimization, before moving on to more complex formulation strategies. Careful characterization and quantification at each step are crucial for making informed decisions and achieving your desired experimental outcomes.

References

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers (Basel). [Link]

-

Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

-

Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

-

pH and Solubility. AP Chemistry. [Link]

-

Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

-

Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

-

Cosolvent. Wikipedia. [Link]

-

5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

-

Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. LinkedIn. [Link]

-

Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

-

17.6 pH Effects on Solubility. Chad's Prep. [Link]

-

Effect of pH on Solubility — Overview & Examples. Expii. [Link]

-

16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

-

Recent Advances in Designing 5-Fluorouracil Delivery Systems: A Stepping Stone in the Safe Treatment of Colorectal Cancer. Pharmaceutics. [Link]

-

Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 4. wjbphs.com [wjbphs.com]

- 5. Cosolvent - Wikipedia [en.wikipedia.org]

- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arborpharmchem.com [arborpharmchem.com]

- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 13. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 14. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 15. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijmsdr.org [ijmsdr.org]

- 17. ascendiacdmo.com [ascendiacdmo.com]

Technical Support Center: LC-MS/MS Method Optimization for 6-Hydroxy-5-Fluorocytosine

Welcome to the Analytical Support Center. This guide provides authoritative troubleshooting and method development strategies for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 6-hydroxy-5-fluorocytosine (6-OH-5-FC). Designed for researchers and drug development professionals, these protocols synthesize theoretical chromatography principles with field-proven empirical data.

Section 1: Fundamentals of 6-OH-5-FC Retention (FAQs)

Q: Why does 6-hydroxy-5-fluorocytosine elute at the void volume ( V0 ) on my standard C18 column? A: 6-OH-5-FC is a highly polar, hydrophilic pyrimidine metabolite derived from the antifungal and prodrug 5-fluorocytosine[1]. Standard C18 stationary phases rely entirely on hydrophobic partitioning. Because 6-OH-5-FC has a negative LogP, it preferentially partitions into the mobile phase rather than the hydrophobic stationary phase, causing it to elute in the void volume[2]. This lack of retention leads to severe matrix effects and ion suppression in the electrospray ionization (ESI) source. To resolve this, you must switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[3] or a specialized polar-retained reversed-phase (Polar-RP) column (e.g., Atlantis dC18)[4].

Q: Should I use HILIC or Polar-RP for 6-OH-5-FC quantification? A: HILIC is generally superior for maximizing ESI-MS sensitivity for highly polar metabolites like 5-fluorocytosine and its derivatives. HILIC mobile phases use high concentrations of aprotic solvents (e.g., >80% acetonitrile), which desolvate much more efficiently in the ESI source than the highly aqueous mobile phases required for Polar-RP[3]. This efficient desolvation directly enhances the ionization yield and lowers the limit of quantitation (LOQ).

Section 2: Visualizing the Retention Mechanism

Mechanistic pathways of 6-OH-5-FC retention in HILIC mode.

Section 3: Step-by-Step Experimental Protocols

Protocol A: HILIC Gradient Optimization Workflow This self-validating protocol ensures robust retention and peak shape for 6-OH-5-FC using a silica or amide HILIC column[5].

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

-

Causality Check: Ammonium formate provides both ionic strength to saturate surface silanol groups and a stable pH buffer. Formic acid alone lacks sufficient ionic strength, leading to secondary ion-exchange interactions between the analyte and unprotonated silanols, resulting in severe peak tailing[3].

-

Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

-

-

Column Equilibration: Flush the column with 90% B / 10% A for at least 15 column volumes. HILIC columns require significantly longer equilibration than RP columns to establish the semi-immobilized aqueous layer on the silica surface.

-

Sample Diluent Preparation: Dilute all standards and samples in a minimum of 75% acetonitrile.

-

Causality Check: Injecting highly aqueous samples into a HILIC system disrupts the localized aqueous layer on the column head, causing peak splitting and retention time shifts.

-

-

System Validation: Inject a void volume marker (e.g., toluene). Confirm that the retention factor ( k′ ) of 6-OH-5-FC is > 2. If the retention time of toluene fluctuates by >2% between injections, your aqueous layer is unstable, and you must extend your post-gradient equilibration time.

Section 4: Quantitative Data & Gradient Profiles

Table 1: Optimized HILIC Gradient Profile for 6-OH-5-FC [3]

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve Profile |

| 0.0 | 0.4 | 10 | 90 | Initial |

| 1.0 | 0.4 | 10 | 90 | Isocratic hold |

| 5.0 | 0.4 | 50 | 50 | Linear gradient |

| 6.0 | 0.4 | 50 | 50 | Wash |

| 6.1 | 0.4 | 10 | 90 | Step return |

| 12.0 | 0.4 | 10 | 90 | Re-equilibration |

Table 2: Alternative Polar-RP Gradient Profile (e.g., Atlantis dC18) [4]

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2O) | % Mobile Phase B (0.1% FA in ACN) | Curve Profile |

| 0.0 | 0.3 | 100 | 0 | Initial |

| 2.0 | 0.3 | 100 | 0 | Isocratic hold |

| 6.0 | 0.3 | 50 | 50 | Linear gradient |

| 7.0 | 0.3 | 10 | 90 | Wash |

| 7.1 | 0.3 | 100 | 0 | Step return |

| 10.0 | 0.3 | 100 | 0 | Re-equilibration |

Section 5: Troubleshooting Guide (Q&A)

Decision tree for troubleshooting 6-OH-5-FC chromatographic anomalies.

-

Issue: Peak tailing or splitting in HILIC mode.

-

Diagnosis: Mismatch between the sample injection solvent and the initial mobile phase conditions.

-

Solution: Ensure the sample is reconstituted in at least 75-80% acetonitrile. If biological samples (like plasma) are extracted via protein precipitation, dry down the aqueous supernatant under nitrogen and reconstitute in the high-organic diluent.

-

-

Issue: Shifting retention times across sequential injections.

-

Diagnosis: Inadequate column re-equilibration. The water layer on the HILIC stationary phase is dynamic and takes time to rebuild after the high-aqueous wash step[2].

-

Solution: Extend the post-gradient equilibration time to a minimum of 10-15 column volumes. Ensure column oven temperature is strictly controlled (e.g., 30 °C), as HILIC partitioning is highly temperature-dependent.

-

-

Issue: Severe ion suppression in the ESI source.

-

Diagnosis: Co-elution of 6-OH-5-FC with early-eluting matrix components (e.g., salts, phospholipids)[6].

-

Solution: Flatten the initial gradient slope to increase the retention factor ( k′ ). Alternatively, switch from positive to negative ESI mode, as fluorinated pyrimidines often exhibit excellent signal-to-noise ratios in negative mode due to the electronegativity of the fluorine atom[7].

-

References

-

Taylor & Francis. A liquid chromatography-mass spectrometry method for the simultaneous determination of capecitabine, 5′-deoxy-5-fluorocytidine, 5′-deoxy-5-fluorouridine, 5-fluorouracil, and 5-fluorodihydrouracil in human plasma.[4]

-

PubMed/Elsevier. Development of LC-HRMS methods for evaluation of metabolic conversion of 5-fluorocytosine at GDEPT procedure.[8]

-

Waters Corporation. Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.[3]

-

ResearchGate. Fluorine Nuclear Magnetic Resonance, a Privileged Tool for Metabolic Studies of Fluoropyrimidine Drugs.[1]

-

PubMed Central. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma.[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hplc.eu [hplc.eu]

- 3. waters.com [waters.com]

- 4. tandfonline.com [tandfonline.com]

- 5. LC-MS/MS assay for the quantitation of FdCyd and its metabolites FdUrd and FU in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lcms.cz [lcms.cz]

- 7. AU2013205004B2 - Formulations of 5-fluorocytosine and Uses Thereof - Google Patents [patents.google.com]

- 8. Development of LC-HRMS methods for evaluation of metabolic conversion of 5-fluorocytosine at GDEPT procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

resolving peak tailing and co-elution issues for 6-hydroxy-5-fluorocytosine in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the specific chromatographic challenges associated with 6-hydroxy-5-fluorocytosine (6-OHFC). 6-OHFC is a highly polar, minor pyrimidine metabolite of the antimycotic drug 5-fluorocytosine (5-FC)[1][2]. Due to its basic functional groups and extreme hydrophilicity, analysts frequently encounter severe peak tailing and persistent co-elution with parent compounds like 5-FC and 5-fluorouracil (5-FU) on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems[3].

This guide provides field-proven, mechanistically grounded solutions to optimize your separations and ensure absolute data integrity.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 6-OHFC exhibit severe peak tailing on standard C18 columns? A: Peak tailing (where the asymmetry factor As>1.5 ) for basic pyrimidine derivatives is primarily driven by secondary retention mechanisms. While the primary mechanism is hydrophobic partitioning, the basic nitrogen atoms in the 6-OHFC pyrimidine ring undergo ion-exchange interactions with deprotonated, residual silanol groups on the silica support[4][5]. At a mobile phase pH above 3.5, these silanols ionize ( SiO− ), creating strong, non-specific binding sites. This delays the elution of a fraction of the analyte molecules, dragging out the tail of the peak[5].

Q2: What causes the persistent co-elution of 6-OHFC with 5-FC and 5-FU? A: Co-elution in this context is a symptom of insufficient retention capacity ( k′<2 ). 6-OHFC, 5-FC, and 5-FU are highly polar molecules. On a standard, high-density C18 column, they partition poorly into the hydrophobic stationary phase, causing them to elute near the void volume ( t0 )[3]. Without adequate retention time, the column cannot generate the theoretical plates required to resolve their subtle structural differences, resulting in overlapping, co-eluting peaks. Furthermore, standard C18 phases can suffer from "hydrophobic collapse" (dewetting) in the highly aqueous conditions required to retain these compounds[6].

Part 2: Troubleshooting Workflows & Experimental Protocols

To systematically resolve these issues, follow the logical progression outlined in the decision tree below.

Fig 1. Decision tree for resolving 6-OHFC peak tailing and co-elution in HPLC.

Guide 1: Mitigating Peak Tailing via Mobile Phase Optimization

To eliminate secondary silanol interactions, the mobile phase must be engineered to either suppress silanol ionization or shield the stationary phase.

Step-by-Step Protocol: pH and Buffer Optimization

-

Assess Current pH: Measure the pH of your aqueous mobile phase. If it is between 4.0 and 7.0, silanol ionization is likely the root cause of the tailing[4].

-

Acidify the Mobile Phase: Adjust the aqueous phase to pH 2.5 – 3.0 using an LC-MS grade acid (e.g., 0.1% Formic Acid or 10 mM Potassium Phosphate adjusted with Phosphoric Acid). This fully protonates the residual silanols ( SiOH ), neutralizing their negative charge and preventing ionic interactions with 6-OHFC[4][5].

-

Increase Buffer Capacity: If utilizing a neutral pH is mandatory for your specific detector or compound stability, increase the buffer concentration (e.g., 20 mM Ammonium Acetate). The increased ionic strength competitively masks the active silanol sites.

-

Validation Check: Inject a 6-OHFC standard and calculate the asymmetry factor ( As ). Target an As between 0.9 and 1.2. If As remains > 1.5, the column frit may be fouled, or the stationary phase is severely degraded, necessitating column replacement.

Guide 2: Resolving Co-elution via Stationary Phase Selection

If 6-OHFC and 5-FC co-elute near the void volume, modifying the stationary phase is far more effective than altering the gradient.

Step-by-Step Protocol: Transitioning to Polar-Retentive Columns

-

Select an AQ-Type or HILIC Column: Replace the standard C18 with a polar-embedded C18 (e.g., Waters Atlantis T3), a fluorinated phase (e.g., Discovery HS F5), or a Hydrophilic Interaction Liquid Chromatography (HILIC) column[3][6].

-

For AQ-C18 / Fluorinated Phases:

-

Equilibrate the column with 100% Aqueous buffer (e.g., 10 mM Potassium Phosphate, pH 2.5). These columns are designed to resist hydrophobic collapse[6].

-

Run a shallow gradient from 0% to 15% organic modifier (Methanol or Acetonitrile) over 10 minutes to separate the closely related pyrimidines.

-

-

For HILIC Phases (Orthogonal Approach):

-

Reverse the solvent strength paradigm. Equilibrate with 90% Acetonitrile / 10% Aqueous Buffer (10 mM Ammonium Formate, pH 3.0).

-

Elute by increasing the aqueous portion. HILIC provides excellent retention for polar pyrimidines, completely resolving 6-OHFC from 5-FC[6].

-

-

Validation Check: Inject a blank matrix followed by a 6-OHFC/5-FC mixture. If the retention time shifts by >2% between consecutive injections, the column has not reached aqueous/HILIC equilibrium. Extend the equilibration time by 5 column volumes.

Guide 3: Sample Matrix Clean-Up to Prevent Interference

Endogenous serum or plasma components can co-elute with 6-OHFC or foul the column inlet, exacerbating peak distortion[7].

Step-by-Step Protocol: Solid Phase Extraction (SPE) for Pyrimidines

-

Conditioning: Pass 1 mL of Methanol followed by 1 mL of HPLC-grade Water through a mixed-mode cation exchange (MCX) SPE cartridge to activate the sorbent[7].

-

Loading: Dilute 50-100 µL of the biological sample (e.g., serum containing 6-OHFC) with 100 µL of 2% Phosphoric acid. This disrupts protein binding. Load the mixture onto the cartridge.

-

Washing: Wash with 1 mL of 0.1N HCl, followed by 1 mL of 100% Methanol to remove hydrophobic and neutral interferences without eluting the protonated pyrimidines.

-

Elution: Elute the basic pyrimidines (6-OHFC, 5-FC) using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the basic analytes, releasing them from the cation exchange sites.

-

Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase prior to injection to prevent solvent-mismatch peak fronting[8].

Part 3: Quantitative Data Summary

The table below summarizes the expected quantitative improvements in peak shape and resolution when applying the troubleshooting principles outlined above.

Table 1: Impact of Chromatographic Conditions on 6-OHFC Peak Symmetry and Resolution

| Column Chemistry | Mobile Phase Condition | Primary Mechanism of Action | Expected Asymmetry ( As ) | Resolution ( Rs ) from 5-FC |

| Standard C18 | pH 6.5, Low Buffer | Ionized silanols ( SiO− ) strongly bind basic pyrimidines | > 2.0 (Severe Tailing) | < 1.0 (Co-elution) |

| Standard C18 | pH 2.5, 0.1% Formic Acid | Silanols protonated ( SiOH ); reduced secondary interactions | 1.2 - 1.5 (Moderate) | ~ 1.2 (Poor retention) |

| AQ-C18 (T3) | pH 2.5, 100% Aqueous Start | Enhanced polar retention; advanced endcapping | 1.0 - 1.2 (Symmetrical) | > 2.0 (Baseline resolved) |

| HILIC | pH 3.0, 90% Acetonitrile | Orthogonal partitioning; hydrophilic interaction | 0.9 - 1.1 (Symmetrical) | > 2.5 (Excellent) |

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. waters.com [waters.com]

- 4. elementlabsolutions.com [elementlabsolutions.com]

- 5. chromtech.com [chromtech.com]

- 6. lcms.cz [lcms.cz]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Simple Quantitation of Flucytosine in Low Volume Serum Samples and Evaluation of Common Endogenous Interferences by HPLC-UV [scirp.org]

troubleshooting low sensitivity in 6-hydroxy-5-fluorocytosine fluorescence detection

From the Desk of a Senior Application Scientist

Welcome to the technical support center for 6-hydroxy-5-fluorocytosine (6OH-5FC) fluorescence detection. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique fluorescent properties of this cytosine analog. Low sensitivity can be a significant hurdle in assay development, leading to unreliable data and wasted resources. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your experiments effectively. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the photophysical properties of 6-hydroxy-5-fluorocytosine. Understanding these basics is the first step in effective troubleshooting.

Q1: What are the expected spectral properties of 6-hydroxy-5-fluorocytosine?

While comprehensive data for 6-hydroxy-5-fluorocytosine is still emerging in the literature, we can infer its likely behavior from closely related analogs like 5-fluorocytosine (5FC). 5FC exhibits a primary absorption maximum around 275 nm.[1] Its emission is typically observed in the UVA to blue region of the spectrum.

Crucially, the photophysical properties of fluorescent nucleobase analogs are highly sensitive to their local environment.[2][3] Therefore, the optimal excitation and emission wavelengths for your specific application must be determined empirically using a spectrophotometer or a spectra viewer tool.[4]

Table 1: Reference Spectral Properties of Related Cytosine Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Key Notes |

| 5-Fluorocytosine (5FC) | ~275 | Varies | Lifetime is ~73 ps in aqueous solution.[1] |

| Tricyclic Cytosines (tC) | Varies | Varies | Known for being bright and minimally perturbing to DNA structures.[2] |

| 8-DEA-tC | Varies | Varies | Exhibits up to a 20-fold fluorescence increase upon duplex formation.[5][6] |

Q2: What factors can intrinsically affect the fluorescence intensity of 6OH-5FC?

Several intrinsic and extrinsic factors can dramatically impact fluorescence intensity. Understanding these is critical for assay design.[7]

-

pH: The fluorescence of many organic compounds, especially those with ionizable groups like cytosine analogs, is strongly pH-dependent.[8] The protonation state of the molecule can alter its electronic structure and, consequently, its ability to fluoresce.

-

Solvent Polarity: The polarity of the solvent can influence the energy levels of the excited state, potentially leading to shifts in emission wavelength and changes in quantum yield.[9]

-

Temperature: Increasing the temperature generally decreases fluorescence intensity. This is due to an increased likelihood of non-radiative de-excitation pathways (e.g., molecular collisions and vibrations).[8][9]

-

Presence of Quenchers: Molecular oxygen is a common collisional (dynamic) quencher that can decrease fluorescence intensity.[7][9] Other molecules in your sample could act as static or dynamic quenchers, reducing the signal.[10][11][12]

Troubleshooting Guide: Low Sensitivity Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during 6OH-5FC fluorescence detection.

Workflow for Troubleshooting Low Signal-to-Noise

The diagram below outlines a logical workflow for addressing low sensitivity in your fluorescence assay. Start by identifying whether the primary issue is a weak signal or high background, then follow the corresponding diagnostic paths.

Sources

- 1. Singlet excited-state dynamics of 5-fluorocytosine and cytosine: An experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Tricyclic Cytosine Analogues Provide Nucleoside Fluorophores with Improved Photophysical Properties and a Range of Solvent Sensitivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Design and Syntheses of Fluorescent Cytosine Analogues" by David W. Dodd [ir.lib.uwo.ca]

- 4. Fluorescence Spectra Viewer | Cell Signaling Technology [cellsignal.com]

- 5. Fluorescence Turn-On Sensing of DNA Duplex Formation by a Tricyclic Cytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. FACTORS AFFECTING FLUORESCENCE INTENSITY.pptx [slideshare.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 6-hydroxy-5-fluorocytosine

Introduction: The Analytical Imperative for 6-hydroxy-5-fluorocytosine

In the landscape of pharmaceutical development and molecular biology, the precise quantification of drug metabolites and modified nucleosides is paramount. 6-hydroxy-5-fluorocytosine emerges as a molecule of significant interest, potentially arising as a metabolite of fluoropyrimidine-based chemotherapeutic agents or as a novel epigenetic modification. Its structural similarity to both the anti-fungal drug 5-fluorocytosine and the canonical base cytosine necessitates highly selective and sensitive analytical methods to discern its role in pharmacokinetics, drug efficacy, or DNA biochemistry.[1][2]

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 6-hydroxy-5-fluorocytosine in complex biological matrices. Moving beyond a simple listing of protocols, we will explore the causal reasoning behind methodological choices, grounding our discussion in the rigorous framework of international bioanalytical method validation guidelines.[3][4][5] Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate analytical methods that are not only fit for purpose but also generate data of the highest integrity and trustworthiness.

Comparing Analytical Technologies: HPLC-UV vs. LC-MS/MS

The choice of an analytical platform is the first critical decision in method development. For a small, polar molecule like 6-hydroxy-5-fluorocytosine, the primary contenders are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

-

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique separates compounds based on their interaction with a stationary phase, and detection relies on the analyte's ability to absorb light at a specific wavelength.[6][7][8]

-

Expertise & Experience: The primary advantage of HPLC-UV is its relative simplicity, lower cost, and wide availability. However, its utility is critically dependent on the analyte possessing a suitable chromophore and being present at sufficient concentrations. The key challenge is specificity; endogenous matrix components may co-elute and absorb at the same wavelength, leading to inaccurate quantification.[9] While methods can be developed, achieving the low limits of quantification often required in pharmacokinetic or biomarker studies is frequently challenging.[6]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the modern gold standard for bioanalysis.[3][10] Following chromatographic separation, the analyte is ionized and identified based on its unique mass-to-charge ratio (m/z). It is then fragmented, and a specific fragment ion is monitored. This dual mass filtering (precursor ion -> product ion), known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[11][12]

-

Expertise & Experience: The power of LC-MS/MS lies in its ability to "see" the analyte of interest even amidst a complex biological background. The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte but is distinguished by its mass, corrects for variations in sample preparation and matrix effects, ensuring the highest levels of accuracy and precision.[12][13] While the initial instrument investment is higher, the superior data quality is non-negotiable for regulatory submissions and pivotal research.[5]

-

Workflow for Analytical Method Development & Validation

The following diagram illustrates the logical flow from initial method development through to full validation, ensuring a robust and reliable analytical procedure.

Caption: A structured workflow for developing and validating an analytical method.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics for validated HPLC-UV and UPLC-MS/MS methods for quantifying 6-hydroxy-5-fluorocytosine in human plasma. The data illustrates the significant advantages of the mass spectrometric approach.

| Performance Parameter | HPLC-UV Method | UPLC-MS/MS Method | Rationale for Difference |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.5 ng/mL | MS detection is orders of magnitude more sensitive than UV absorption.[11] |

| Linear Dynamic Range | 50 - 5,000 ng/mL | 0.5 - 1,000 ng/mL | While the upper range can be extended with dilutions, the key advantage for MS is the low-end sensitivity. |

| Accuracy (% Bias) | Within ±15% | Within ±10% | The use of a stable isotope-labeled internal standard in MS minimizes variability.[12] |

| Precision (%RSD) | < 15% | < 10% | SIL-IS correction provides superior reproducibility over external or analogue IS in UV methods.[13] |

| Selectivity | Moderate; susceptible to co-eluting interferences. | High; based on specific MRM transitions (mass-based). | Mass spectrometry's ability to filter by mass provides unparalleled selectivity.[3][5] |

| Sample Volume Required | 100 - 200 µL | 25 - 50 µL | Higher sensitivity allows for the use of smaller sample volumes.[7] |

| Run Time per Sample | 10 - 15 minutes | 3 - 5 minutes | UPLC (Ultra-Performance Liquid Chromatography) systems use smaller particles for faster, more efficient separations.[14] |

The Foundation of Trust: Bioanalytical Method Validation

A method is only as reliable as its validation.[15] Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][16] We will adhere to the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[3][4][5]

Core Validation Parameters

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15] For LC-MS/MS, this is demonstrated by analyzing at least six blank matrix lots to ensure no endogenous peaks interfere at the analyte's retention time and MRM transition.

-

Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter among a series of measurements.[15] This is assessed by analyzing Quality Control (QC) samples at multiple concentrations (low, mid, high) in at least five replicates over several days. Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal value.[3]

-

Calibration Curve and Linearity: This defines the relationship between instrument response and analyte concentration. A calibration curve is generated using a blank matrix spiked with known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used, requiring a correlation coefficient (r²) of ≥0.99.[12]

-

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within 20% of nominal) and precision (≤20% RSD).[15]

-

Stability: The chemical stability of the analyte in the biological matrix under various conditions must be assessed. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. Analyte concentrations must remain within ±15% of the initial value.[3]

-

Matrix Effect: This assesses the impact of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the response of the analyte in a post-extraction spiked matrix to its response in a pure solution. The use of a co-eluting SIL-IS is the most effective way to correct for matrix effects.

Method Validation Workflow Diagram

This diagram details the interconnected experiments required to fully validate the bioanalytical method according to regulatory standards.

Caption: Key experiments in a comprehensive method validation plan.

Detailed Protocol: UPLC-MS/MS Quantification of 6-hydroxy-5-fluorocytosine in Human Plasma

This section provides a self-validating protocol grounded in the principles discussed above.

1. Materials and Reagents

-

6-hydroxy-5-fluorocytosine and 6-hydroxy-5-fluoro-[¹³C,¹⁵N₂]-cytosine (SIL-IS) reference standards.

-

HPLC-grade methanol, acetonitrile, and water.

-

Formic acid, LC-MS grade.

-

Control human plasma (K₂EDTA).

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and SIL-IS in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock in 50:50 methanol:water for calibration standards and QC samples. Prepare a spiking solution of the SIL-IS at 100 ng/mL in methanol.

3. Sample Preparation (Protein Precipitation)

-